2-(1,3-oxazol-4-yl)acetonitrile
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Overview
Description
2-(1,3-oxazol-4-yl)acetonitrile is a chemical compound with the molecular formula C5H4N2O. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of 2-(1,3-oxazol-4-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1,3-oxazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The nitrile group can also participate in reactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered ring with one nitrogen and one oxygen atom, similar to oxazole but with a different arrangement of atoms.
Isoxazole: A five-membered ring with one nitrogen and one oxygen atom, but with the nitrogen and oxygen atoms in different positions compared to oxazole.
Thiazole: A five-membered ring with one nitrogen and one sulfur atom, offering different chemical properties and reactivity
Uniqueness
2-(1,3-oxazol-4-yl)acetonitrile is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1065073-51-9 |
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Molecular Formula |
C5H4N2O |
Molecular Weight |
108.10 g/mol |
IUPAC Name |
2-(1,3-oxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C5H4N2O/c6-2-1-5-3-8-4-7-5/h3-4H,1H2 |
InChI Key |
DNNRHZCLOOHTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)CC#N |
Purity |
95 |
Origin of Product |
United States |
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